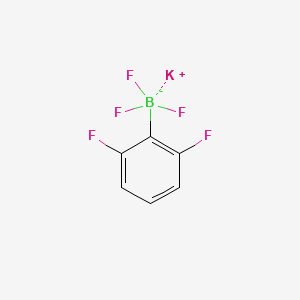

Potassium (2,6-difluorophenyl)trifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

potassium;(2,6-difluorophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BF5.K/c8-4-2-1-3-5(9)6(4)7(10,11)12;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCOCDVVPJFGSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=CC=C1F)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BF5K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635527 | |

| Record name | Potassium (2,6-difluorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267006-25-7 | |

| Record name | Potassium (2,6-difluorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | potassium (2,6-difluorophenyl)trifluoroboranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of potassium (2,6-difluorophenyl)trifluoroborate

An In-depth Technical Guide to Potassium (2,6-difluorophenyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound. This organoboron compound is a valuable reagent in modern organic synthesis, particularly for the construction of carbon-carbon bonds in complex molecules relevant to the pharmaceutical and agrochemical industries.

Core Properties and Specifications

This compound is a fluorinated organoboron compound valued for its stability and utility in cross-coupling reactions.[1] Unlike many boronic acids, which can be prone to decomposition, organotrifluoroborate salts exhibit enhanced stability to air and moisture, allowing for extended storage and easier handling.[2][3][4][5][6]

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 267006-25-7 | [1][7][8] |

| Molecular Formula | C₆H₃BF₅K | [1][9][8][10] |

| Molecular Weight | 219.99 g/mol | [1][9][8][10] |

| Appearance | White to off-white solid; Crystalline powder | [1] |

| Melting Point | >300°C (lit.) | [8] |

| Purity | 96-98% (typical commercial grades) | [1][9] |

| Storage Temperature | Refrigerator | |

| Stability | Air and moisture stable | [11] |

Safety Information

| Identifier | Information |

| Signal Word | Warning |

| GHS Pictogram | GHS07 (Exclamation mark) |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Codes | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Data sourced from publicly available material safety data sheets (MSDS). Users should consult the specific MSDS for the product they are using.

Synthesis and Characterization

The synthesis of potassium organotrifluoroborates is typically a straightforward process, converting organoboronic acids or their esters into stable, crystalline salts.[2][5]

General Synthesis Protocol

This compound is prepared from its corresponding boronic acid, 2,6-difluorophenylboronic acid, by treatment with potassium hydrogen difluoride (KHF₂).[1][2] This method is highly efficient and generally results in the precipitation of the stable trifluoroborate salt.[2]

Materials:

-

2,6-difluorophenylboronic acid

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol

-

Water

Procedure:

-

A flask is charged with 2,6-difluorophenylboronic acid and methanol.

-

The solution is cooled in an ice bath to approximately 5°C.

-

A solution of KHF₂ (approximately 3 equivalents) dissolved in water is added portion-wise to the boronic acid solution.

-

The addition typically results in the formation of a thick white slurry.

-

The mixture is stirred for a set period to ensure complete reaction.

-

The solid product is isolated by filtration, washed with a suitable solvent (e.g., cold methanol or acetone), and dried under vacuum to yield this compound as a crystalline solid.[5]

Characterization Methods

The structural integrity and purity of the synthesized compound are typically confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹¹B NMR are used to confirm the structure of the molecule. The fluorine substituents on the phenyl ring and the trifluoroborate group provide distinct signals in ¹⁹F NMR.[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.[12]

Chemical Reactivity and Applications

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][13] This reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds, particularly for creating biaryl structures found in many pharmaceutical agents.[13]

The enhanced stability of the trifluoroborate salt makes it a superior alternative to the corresponding boronic acid, which can be susceptible to protodeboronation and other degradation pathways.[3][4]

Suzuki-Miyaura Cross-Coupling Protocol

Reaction: The coupling of this compound with an aryl or heteroaryl halide (or pseudohalide) in the presence of a palladium catalyst and a base.

Materials:

-

This compound

-

Aryl/Heteroaryl Halide (e.g., 4-bromobenzonitrile)

-

Palladium Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)[13]

-

Solvent System (e.g., Toluene/H₂O or THF/H₂O)[14][15][16][17]

General Procedure:

-

A reaction vessel is charged with the aryl halide, this compound, and the base.

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

-

The palladium catalyst and solvent are added.

-

The reaction mixture is heated (e.g., to 100°C) and stirred for a specified time (e.g., 14-24 hours) until completion is observed by a monitoring technique like TLC or GC-MS.[17]

-

Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water to remove inorganic salts.

-

The organic layer is dried, concentrated, and the crude product is purified, typically by column chromatography, to yield the desired biaryl product.

Applications in Drug Discovery and Development

Organotrifluoroborate salts are crucial intermediates in the synthesis of complex organic molecules.[1] The 2,6-difluorophenyl moiety is a structural motif found in various biologically active compounds. The incorporation of fluorine atoms can significantly alter a molecule's properties, such as its lipophilicity and metabolic stability, which are critical parameters in drug design.[1] The use of this compound enables the efficient and reliable introduction of this group into potential drug candidates, facilitating research in areas such as anticancer and antimicrobial development.[1]

References

- 1. This compound | 267006-25-7 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 267006-25-7 | Potassium 2,6-difluorophenyltrifluoroborate - Capot Chemical [capotchem.com]

- 9. chemuniverse.com [chemuniverse.com]

- 10. scbt.com [scbt.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Potassium (2,6-difluorophenyl)trifluoroborate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for potassium (2,6-difluorophenyl)trifluoroborate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive resource for the characterization and utilization of this important organoboron compound.

Summary of NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR Data (300 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.05 - 6.95 | m | - | 2H, H-3, H-5 |

| 6.88 - 6.78 | m | - | 1H, H-4 |

Table 2: ¹³C NMR Data (75 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 163.5 (dd, J = 15.0, 7.5 Hz) | C-2, C-6 |

| 128.0 | C-4 |

| 110.5 (d, J = 25.5 Hz) | C-3, C-5 |

| ~120 (v br) | C-1 (ipso-C) |

Note: The signal for the ipso-carbon (C-1) directly attached to the boron atom is often very broad and may be difficult to observe due to quadrupolar relaxation of the boron nucleus.

Experimental Protocols

The NMR spectra were acquired using a standard protocol for organotrifluoroborate salts.[1][2]

Instrumentation: A Varian UNITY PLUS 300 spectrometer was used for data acquisition.[1]

Sample Preparation: The sample of this compound was dissolved in dimethyl sulfoxide-d₆ (DMSO-d₆).

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 300 MHz[1]

-

Solvent: DMSO-d₆[1]

-

Internal Reference: Residual DMSO peak at 2.50 ppm.[1]

-

Typical Parameters:

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 75 MHz[1]

-

Solvent: DMSO-d₆[1]

-

Internal Reference: Central peak of DMSO-d₆ at 39.5 ppm.[1]

Visualizations

To aid in the understanding of the molecular structure and its NMR assignments, the following diagrams are provided.

Caption: Chemical structure of this compound.

Caption: Experimental workflow for NMR data acquisition.

References

An In-depth Technical Guide to 19F and 11B NMR Characterization of Aryltrifluoroborates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of 19F and 11B Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of potassium aryltrifluoroborates. These organoboron compounds have gained significant traction in organic synthesis and drug discovery, making their precise characterization essential.

Core Principles of 19F and 11B NMR for Aryltrifluoroborate Analysis

Aryltrifluoroborates present unique opportunities for NMR analysis due to the presence of two NMR-active nuclei: 19F and 11B.

19F NMR Spectroscopy: The 19F nucleus, with a spin of 1/2 and 100% natural abundance, is highly sensitive for NMR experiments.[1][2] Its chemical shifts are particularly sensitive to the local electronic environment, providing valuable structural information.[3][4] For aryltrifluoroborates, the fluorine atoms attached to the boron typically resonate in a characteristic upfield region.[5][6]

11B NMR Spectroscopy: Boron-11, with a nuclear spin of 3/2 and a natural abundance of approximately 80%, is a quadrupolar nucleus.[7][8] This quadrupolar nature often leads to broader signals compared to spin 1/2 nuclei due to efficient quadrupolar relaxation.[9][10] However, the chemical shift and coupling patterns in 11B NMR spectra are highly informative about the coordination environment of the boron atom.[11] In aryltrifluoroborates, the boron is tetrahedrally coordinated, which generally results in sharper signals than in tricoordinate boron compounds.

Data Presentation: NMR Spectral Data for Potassium Aryltrifluoroborates

The following tables summarize typical 19F and 11B NMR chemical shifts and 11B-19F coupling constants for a selection of potassium aryltrifluoroborates. These values are illustrative and can be influenced by solvent, temperature, and concentration.[5]

Table 1: 19F NMR Chemical Shifts and 11B-19F Coupling Constants for Selected Potassium Aryltrifluoroborates. [5][6]

| Compound | Solvent | 19F Chemical Shift (δ, ppm) | 1J(19F, 11B) (Hz) |

| Potassium phenyltrifluoroborate | DMSO-d6 | -137.5 | 49.4 |

| Potassium 4-methylphenyltrifluoroborate | DMSO-d6 | -137.2 | 48.8 |

| Potassium 4-methoxyphenyltrifluoroborate | DMSO-d6 | -136.9 | 48.2 |

| Potassium 4-chlorophenyltrifluoroborate | DMSO-d6 | -138.1 | 50.0 |

| Potassium 4-fluorophenyltrifluoroborate | DMSO-d6 | -138.4 (BF3), -118.5 (Ar-F) | 50.6 |

| Potassium 2-thienyltrifluoroborate | DMSO-d6 | -135.8 | 46.5 |

Table 2: 11B NMR Chemical Shifts and 11B-19F Coupling Constants for Selected Potassium Aryltrifluoroborates. [5][7][12]

| Compound | Solvent | 11B Chemical Shift (δ, ppm) | 1J(11B, 19F) (Hz) |

| Potassium phenyltrifluoroborate | DMSO-d6 | 3.5 (quartet) | 49.5 |

| Potassium 4-methylphenyltrifluoroborate | DMSO-d6 | 3.6 (quartet) | 48.9 |

| Potassium 4-methoxyphenyltrifluoroborate | DMSO-d6 | 3.7 (quartet) | 48.3 |

| Potassium 4-chlorophenyltrifluoroborate | DMSO-d6 | 3.3 (quartet) | 50.1 |

| Potassium 4-fluorophenyltrifluoroborate | DMSO-d6 | 3.4 (quartet) | 50.7 |

| Potassium 2-thienyltrifluoroborate | DMSO-d6 | 2.9 (quartet) | 46.6 |

Note: 11B NMR spectra of aryltrifluoroborates typically show a 1:1:1:1 quartet due to coupling with three equivalent 19F nuclei.[5][12]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible NMR data.

Sample Preparation

-

Analyte Preparation: Ensure the aryltrifluoroborate salt is pure and dry.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d6, D2O, CD3OD).[13][14] DMSO-d6 is often a good choice for potassium aryltrifluoroborates.[6]

-

Concentration: Prepare a solution with a concentration typically ranging from 5-20 mg/mL for 19F NMR and 10-50 mg/mL for 11B NMR.[15][16]

-

NMR Tube: Use a clean and dry 5 mm NMR tube. For 11B NMR, using quartz NMR tubes is recommended to avoid background signals from borosilicate glass.[7][17]

-

Filtration: Filter the solution through a small plug of glass wool or a syringe filter into the NMR tube to remove any particulate matter that could degrade spectral resolution.[18]

19F NMR Data Acquisition

-

Spectrometer Setup: Use a high-resolution NMR spectrometer equipped with a probe capable of detecting 19F nuclei.[15]

-

Referencing: Chemical shifts are typically referenced externally to CFCl3 (δ = 0 ppm) or internally to a reference compound like trifluorotoluene.[19]

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient. 1H decoupling can be applied to simplify spectra by removing 1H-19F couplings.

-

Acquisition Parameters:

-

Spectral Width: A typical spectral width of -100 to -160 ppm is a good starting point for aryltrifluoroborates.

-

Acquisition Time: Set to at least 2-3 seconds for good resolution.

-

Relaxation Delay (d1): A delay of 1-5 seconds is generally adequate.

-

Number of Scans: Dependent on sample concentration, but 16-64 scans are often sufficient due to the high sensitivity of 19F.

-

11B NMR Data Acquisition

-

Spectrometer Setup: The spectrometer must be equipped with a probe tunable to the 11B frequency.

-

Referencing: Chemical shifts are referenced to BF3·OEt2 (δ = 0 ppm).[20]

-

Pulse Sequence: A standard single-pulse experiment is common. Specialized pulse sequences may be used to enhance resolution.[5]

-

Acquisition Parameters:

-

Spectral Width: A spectral width of 50 to -50 ppm is generally sufficient.

-

Acquisition Time: A shorter acquisition time (e.g., 0.1-0.5 s) is often used due to the broader lines.

-

Relaxation Delay (d1): A short relaxation delay (e.g., 0.1-1 s) can be used due to the faster relaxation of the quadrupolar 11B nucleus.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in the NMR characterization of aryltrifluoroborates.

References

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 8. Boron NMR [chem.ch.huji.ac.il]

- 9. reddit.com [reddit.com]

- 10. osti.gov [osti.gov]

- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. depts.washington.edu [depts.washington.edu]

- 14. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 15. benchchem.com [benchchem.com]

- 16. organomation.com [organomation.com]

- 17. NMR Protocols [nmr.chem.ucsb.edu]

- 18. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 19. benchchem.com [benchchem.com]

- 20. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of Potassium Aryltrifluoroborate Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of potassium aryltrifluoroborate salts, a class of compounds increasingly utilized in organic synthesis and drug development. This document details the synthesis, crystallographic analysis, and key structural features of these versatile reagents, presenting data in a clear and accessible format for researchers.

Introduction

Potassium aryltrifluoroborate salts are a class of organoboron compounds characterized by their remarkable stability to air and moisture, making them highly attractive alternatives to the more sensitive boronic acids in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] Understanding their three-dimensional structure is paramount for elucidating their reactivity, designing new reagents, and optimizing reaction conditions. This guide focuses on the detailed crystal structure of these salts, providing quantitative data and experimental protocols for their characterization.

Experimental Protocols

The determination of the crystal structure of potassium aryltrifluoroborate salts involves two primary stages: the synthesis of high-quality single crystals and their analysis by single-crystal X-ray diffraction.

Synthesis and Crystallization of Potassium Aryltrifluoroborate Salts

A general and widely adopted method for the synthesis of potassium aryltrifluoroborate salts is the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).

Materials:

-

Arylboronic acid (1.0 eq.)

-

Potassium hydrogen fluoride (KHF₂) (3.0 eq.)

-

Methanol (MeOH)

-

Water (H₂O)

-

Acetone

Procedure:

-

Dissolve the arylboronic acid in methanol.

-

In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride.

-

Slowly add the aqueous KHF₂ solution to the methanolic solution of the arylboronic acid with stirring.

-

Continue to stir the reaction mixture at room temperature for 1-2 hours.

-

Remove the methanol via rotary evaporation.

-

Cool the remaining aqueous solution to induce precipitation of the potassium aryltrifluoroborate salt.

-

Collect the crystalline solid by vacuum filtration, wash with a small amount of cold water, and then with acetone.

-

Dry the product under vacuum.

-

For single-crystal growth, slow evaporation of a solvent such as acetone or an acetone/water mixture is a commonly employed technique.[2]

Single-Crystal X-ray Diffraction Analysis

The determination of the atomic arrangement within the crystal is achieved through single-crystal X-ray diffraction.

Instrumentation:

-

A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS).

-

Cryo-cooling apparatus for maintaining the crystal at a low temperature (typically 100 K) during data collection to minimize thermal vibrations.

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in the X-ray beam and cooled to the desired temperature.

-

A series of diffraction images are collected as the crystal is rotated.

-

The collected data are processed, which includes integration of reflection intensities, data reduction, and absorption correction.

-

The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

-

Software packages such as SHELXS and SHELXL are commonly used for structure solution and refinement.[3]

Data Presentation: Crystallographic Data

The following tables summarize key crystallographic data for representative potassium aryltrifluoroborate salts.

Unit Cell Parameters

| Compound | CCDC No. | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| Potassium phenyltrifluoroborate | 930653 | C₆H₅BF₃K | Monoclinic | P2₁/c | 6.096(1) | 11.234(2) | 10.158(2) | 90 | 98.79(3) | 90 | 688.1(2) | 4 |

| Potassium 4-fluorophenyltrifluoroborate | 930654 | C₆H₄BF₄K | Monoclinic | P2₁/c | 5.959(1) | 11.459(2) | 10.178(2) | 90 | 98.24(3) | 90 | 687.1(2) | 4 |

| Potassium 4-chlorophenyltrifluoroborate | 930655 | C₆H₄BClF₃K | Monoclinic | P2₁/c | 6.002(1) | 12.313(2) | 10.181(2) | 90 | 97.49(3) | 90 | 745.5(2) | 4 |

| Potassium 4-bromophenyltrifluoroborate | 930656 | C₆H₄BBrF₃K | Monoclinic | P2₁/c | 6.018(1) | 12.723(3) | 10.165(2) | 90 | 96.88(3) | 90 | 772.1(3) | 4 |

| Potassium 4-iodophenyltrifluoroborate | 930657 | C₆H₄BF₃IK | Monoclinic | P2₁/c | 6.059(1) | 13.432(3) | 10.169(2) | 90 | 95.73(3) | 90 | 823.1(3) | 4 |

| Potassium 4-methoxyphenyltrifluoroborate | 930658 | C₇H₇BF₃KO | Orthorhombic | Pca2₁ | 10.686(2) | 7.373(1) | 10.151(2) | 90 | 90 | 90 | 799.3(3) | 4 |

Data obtained from the Cambridge Crystallographic Data Centre (CCDC) and from published literature.[2][3]

Selected Bond Lengths and Angles for Potassium 4-methoxyphenyltrifluoroborate

| Bond/Angle | Length (Å) / Degrees (°) |

| B-C(1) | 1.602(6) |

| B-F(1) | 1.411(5) |

| B-F(2) | 1.414(5) |

| B-F(3) | 1.405(5) |

| C(1)-B-F(1) | 112.5(4) |

| C(1)-B-F(2) | 112.1(4) |

| C(1)-B-F(3) | 113.3(4) |

| F(1)-B-F(2) | 105.7(3) |

| F(1)-B-F(3) | 106.3(3) |

| F(2)-B-F(3) | 106.5(3) |

Data extracted from the CIF file corresponding to CCDC 930658.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure of potassium aryltrifluoroborate salts.

Caption: Workflow for Crystal Structure Determination.

Layered Structure Formation

The crystal structures of potassium aryltrifluoroborate salts are often characterized by the formation of distinct layers. The nature of these layers can be influenced by the substituents on the aryl ring.[2]

Caption: Influence of Substituents on Layered Architecture.

Conclusion

The crystal structures of potassium aryltrifluoroborate salts reveal a rich and varied solid-state chemistry. Their layered architectures are governed by a combination of strong ionic interactions within the layers and weaker intermolecular forces between them. The nature of the aryl substituent plays a crucial role in determining the specific packing arrangement. The data and protocols presented in this guide provide a valuable resource for researchers working with these important synthetic reagents, facilitating a deeper understanding of their structure-property relationships and enabling the rational design of new materials and catalysts.

References

A Comprehensive Technical Guide to the Solubility of Potassium (2,6-difluorophenyl)trifluoroborate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of potassium (2,6-difluorophenyl)trifluoroborate, a key reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide consolidates known qualitative information, presents a detailed experimental protocol for precise solubility determination, outlines its synthesis, and illustrates its application in a typical reaction workflow.

Solubility Profile

This compound is a white, crystalline solid that is generally stable in air and moisture, making it a convenient reagent in various synthetic applications.[1] Its solubility is a critical factor for reaction setup, optimization, and purification processes.

Qualitative Solubility

Based on the general properties of potassium organotrifluoroborate salts, a qualitative solubility profile can be inferred. These salts are typically insoluble in nonpolar solvents and exhibit varying degrees of solubility in polar organic solvents.

| Solvent Class | Examples | Expected Qualitative Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Soluble to Highly Soluble | The polar nature of these solvents can effectively solvate the potassium cation and the trifluoroborate anion, leading to good solubility. Acetone and acetonitrile are commonly used for recrystallization of similar salts.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Soluble | The polarity of these solvents allows for some degree of solvation. However, the potential for hydrogen bonding with the fluoride atoms might influence the overall solubility. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Sparingly Soluble to Insoluble | These solvents have lower polarity and are less effective at solvating ionic compounds. Diethyl ether is often used as an anti-solvent for precipitation.[1] |

| Hydrocarbons | Hexane, Toluene | Insoluble | The nonpolar nature of these solvents cannot overcome the lattice energy of the ionic salt, resulting in negligible solubility.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly Soluble to Insoluble | While slightly polar, these solvents are generally poor at dissolving ionic salts like potassium trifluoroborates. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following equilibrium solubility method can be employed. This protocol is adaptable to various organic solvents and analytical techniques such as HPLC or gravimetric analysis.[2][3]

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents of interest

-

Analytical balance

-

Vials with screw caps and septa

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a vacuum oven for gravimetric analysis.

Procedure

-

Sample Preparation:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

-

Add a precise volume (e.g., 2.00 mL) of the desired organic solvent to each vial.

-

Add a small magnetic stir bar to each vial and seal tightly.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the suspensions vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the solid and the solution is reached. Preliminary experiments can be conducted to determine the minimum time required to reach equilibrium.[3]

-

-

Sample Collection and Analysis (HPLC Method):

-

After equilibration, stop the stirring and allow the solid to settle for at least one hour at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered solution with a suitable solvent (mobile phase component) to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

-

Sample Collection and Analysis (Gravimetric Method):

-

After equilibration, stop the stirring and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

-

Filter the solution through a syringe filter into a pre-weighed, dry vial.

-

Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

-

Calculation:

-

HPLC Method: Calculate the solubility (in g/L or mol/L) based on the measured concentration and the dilution factor.

-

Gravimetric Method: Calculate the solubility (in g/L) from the mass of the residue and the volume of the aliquot taken.

-

Synthesis of this compound

This compound is typically synthesized from the corresponding boronic acid. The following is a general procedure based on established methods for the preparation of potassium organotrifluoroborates.[4][5]

Materials

-

2,6-Difluorophenylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol

-

Water

-

Acetonitrile

Procedure

-

In a round-bottomed flask, dissolve 2,6-difluorophenylboronic acid in methanol.

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride.

-

Cool the boronic acid solution in an ice bath.

-

Slowly add the KHF₂ solution to the stirred boronic acid solution. A white precipitate should form.

-

Continue stirring the mixture at room temperature for 1-2 hours.

-

Remove the solvents under reduced pressure using a rotary evaporator.

-

To the resulting solid, add acetonitrile and heat the mixture to reflux to dissolve the product and leave behind excess inorganic salts.

-

Filter the hot solution to remove any insoluble material.

-

Allow the filtrate to cool to room temperature and then in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration, wash with cold acetonitrile or diethyl ether, and dry under vacuum.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, offering an air- and moisture-stable alternative to boronic acids.[6][7] The general workflow involves the palladium-catalyzed reaction of the trifluoroborate salt with an organic halide or triflate.

Diagram of the Suzuki-Miyaura Coupling Workflow

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

This guide provides a foundational understanding of the solubility and application of this compound. For specific applications, it is highly recommended that researchers determine the quantitative solubility in their solvent system of choice using the detailed protocol provided.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

Potassium (2,6-Difluorophenyl)trifluoroborate: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Synthesis, Properties, and Application of Potassium (2,6-Difluorophenyl)trifluoroborate in Modern Drug Discovery

Abstract

This compound, with the IUPAC name potassium;(2,6-difluorophenyl)-trifluoroboranuide[1], is a versatile and highly stable organoboron reagent. It has emerged as a valuable building block in synthetic organic chemistry, particularly within the pharmaceutical industry. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug development. Detailed experimental protocols and quantitative data are presented to facilitate its use by researchers and scientists in the field.

Introduction: The Rise of Organotrifluoroborates

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds.[2] While traditionally relying on boronic acids, these reagents can suffer from instability and a propensity for protodeboronation.[3] Potassium organotrifluoroborates have gained prominence as superior alternatives, offering enhanced stability to air and moisture, which simplifies their handling and storage.[3][4] These crystalline solids are monomeric, unlike boronic acids which can form dimeric and trimeric species, leading to more reproducible results.[4] Their tetracoordinate nature masks the reactivity of the C-B bond, rendering them stable to a variety of synthetic transformations until their reactivity is unveiled under cross-coupling conditions.[5]

Synthesis of this compound

The general synthesis of potassium organotrifluoroborates is a straightforward process. It typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate, followed by treatment with potassium hydrogen fluoride (KHF₂).[3][6] This method allows for the preparation of a wide array of functionalized aryltrifluoroborates in high yields.[7]

A common route to this compound involves the formation of the corresponding boronic acid from 1,3-difluorobenzene, which is then converted to the trifluoroborate salt.

General Synthetic Workflow:

Caption: General workflow for the synthesis of potassium aryltrifluoroborates.

Physicochemical Properties and Stability

This compound is a white crystalline solid.[1] A key advantage of potassium organotrifluoroborates is their exceptional stability. They are generally stable to air and moisture and can be stored indefinitely without special precautions, a significant improvement over many boronic acids.[8] This stability extends to their compatibility with a range of reaction conditions, allowing for transformations on other parts of the molecule while the trifluoroborate moiety remains intact.[9]

| Property | Value | Reference |

| IUPAC Name | potassium;(2,6-difluorophenyl)-trifluoroboranuide | [1] |

| CAS Number | 267006-25-7 | [1][10] |

| Molecular Formula | C₆H₃BF₅K | [1][10] |

| Molecular Weight | 219.99 g/mol | [1][10] |

| Appearance | Crystalline powder | [1] |

| Purity | 96% (standard commercial synthesis) | [1] |

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound in drug development is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of biaryl and substituted aromatic structures, which are common motifs in pharmaceutically active compounds.

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[2] Potassium organotrifluoroborates are believed to undergo hydrolysis to the corresponding boronic acid in situ, which then participates in the transmetalation step.[11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with a potassium organotrifluoroborate, adapted from established methodologies.[3][12][13]

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.0-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., RuPhos, SPhos, PPh₃, 4-6 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 3.0 equiv)

-

Solvent (e.g., Toluene/H₂O or THF/H₂O, typically 10:1)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

-

Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add the solvent system (e.g., toluene and water).

-

In a separate vial, prepare the catalyst system by combining the palladium source and the ligand. Add this to the reaction mixture under a positive pressure of the inert gas.

-

Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) in a preheated oil bath or using a microwave reactor.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup by adding water or a buffer solution and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the desired coupled product.

Experimental Workflow Diagram:

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Reaction Data and Scope

The Suzuki-Miyaura cross-coupling reaction using potassium organotrifluoroborates is compatible with a wide range of functional groups, making it highly valuable in the synthesis of complex molecules.[6][14] High yields are often obtained with both electron-rich and electron-poor aryl and heteroaryl halides.[4][12]

| Aryl Halide Partner | Catalyst/Ligand | Base | Yield (%) | Reference |

| Aryl Chlorides | Pd(OAc)₂ / RuPhos | K₂CO₃ | Good to Excellent | [3][13] |

| Aryl Bromides | PdCl₂ / PPh₃ | Cs₂CO₃ | Moderate to Good | [6] |

| Aryl Triflates | PdCl₂(dppf)·CH₂Cl₂ | - | Good | [5] |

| Heteroaryl Chlorides | Pd(OAc)₂ / RuPhos | K₂CO₃ | Good to Very Good | [12] |

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Conclusion

This compound is a robust and versatile reagent for the synthesis of complex organic molecules. Its superior stability, ease of handling, and broad functional group tolerance in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for researchers, scientists, and drug development professionals. The detailed protocols and data presented in this guide are intended to facilitate the adoption and application of this powerful building block in the pursuit of novel therapeutics.

References

- 1. This compound | 267006-25-7 | Benchchem [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 10. chemuniverse.com [chemuniverse.com]

- 11. researchgate.net [researchgate.net]

- 12. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Guide: Properties and Applications of Potassium (2,6-difluorophenyl)trifluoroborate (CAS No. 267006-25-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (2,6-difluorophenyl)trifluoroborate, with CAS number 267006-25-7, is a key organoboron compound widely utilized in modern organic synthesis. Its stability, ease of handling, and high reactivity make it a valuable reagent, particularly in the construction of complex molecular architectures relevant to the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical properties, primary applications in drug development, and detailed experimental protocols for its use.

Chemical and Physical Properties

This compound is a white to off-white solid that is stable under normal laboratory conditions.[1] The trifluoroborate salt form offers enhanced stability compared to the corresponding boronic acid, being less prone to dehydration and protodeboronation. This stability simplifies storage and handling, making it a preferred reagent in many synthetic applications.

| Property | Value | Reference |

| CAS Number | 267006-25-7 | |

| Molecular Formula | C₆H₃BF₅K | [1] |

| Molecular Weight | 219.99 g/mol | |

| Appearance | White to off-white solid | [1] |

| Melting Point | >225 °C | [1] |

| Solubility | Soluble in polar organic solvents like DMSO. | [1] |

| Synonyms | Potassium trifluoro(2,6-difluorophenyl)borate |

Core Application in Drug Development: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound in drug development lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The 2,6-difluorophenyl moiety introduced by this reagent is a common structural motif in many biologically active compounds, offering improved metabolic stability and binding affinity.

Synthesis of a BACE-1 Inhibitor for Alzheimer's Disease

A notable application of the 2,6-difluorophenylboronic acid scaffold, for which this compound is a stable precursor, is in the synthesis of inhibitors of the beta-secretase 1 (BACE-1) enzyme.[2] BACE-1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease. The 2,6-difluorophenyl group can serve as a key pharmacophore that interacts with the active site of the BACE-1 enzyme.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide to form a biaryl product, a key step in the synthesis of various drug candidates.

Materials:

-

This compound (1.2 equiv)

-

Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

-

Base (e.g., Cs₂CO₃ or K₂CO₃) (2-3 equiv)

-

Solvent (e.g., 1,4-dioxane/water or toluene/water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add this compound, the aryl halide, and the base.

-

The vessel is then evacuated and backfilled with an inert gas three times.

-

Add the solvent mixture to the vessel.

-

In a separate vial, weigh the palladium catalyst and add it to the reaction mixture under a positive pressure of the inert gas.

-

The reaction mixture is then heated to 80-100 °C with vigorous stirring.

-

The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired biaryl compound.

Visualizations

Signaling Pathway

Caption: Amyloid Precursor Protein (APP) processing pathway and the role of BACE-1 inhibitors.

Experimental Workflow

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

- 1. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8541427B2 - Phenyl-substituted 2-imino-3-methyl pyrrolo pyrimidinone compounds as BACE-1 inhibitors, compositions, and their use - Google Patents [patents.google.com]

The Advent and Ascension of Organotrifluoroborates: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Once relegated to the realm of chemical curiosities, organotrifluoroborate reagents have emerged as indispensable tools in modern organic synthesis. Their remarkable stability, ease of handling, and broad reactivity profile have cemented their place in the synthetic chemist's toolbox, particularly for the construction of carbon-carbon and carbon-heteroatom bonds. This in-depth guide explores the discovery, historical development, and core applications of these versatile reagents, providing detailed experimental protocols and quantitative data to support their practical implementation in research and development.

A Historical Perspective: From Obscurity to Ubiquity

The journey of organotrifluoroborates began in 1940, with their initial synthesis marking a niche academic discovery. For decades, they remained largely unexplored due to synthetic challenges. A pivotal breakthrough occurred in 1995 when Vedejs and his colleagues introduced potassium hydrogen difluoride (KHF₂) as a highly efficient reagent for the conversion of organoboronic acids to their corresponding trifluoroborate salts. This development dramatically simplified their preparation, making them readily accessible to the broader scientific community.

Subsequent research, notably by Gary Molander and others, showcased the exceptional utility of potassium organotrifluoroborates in palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura reaction. Their enhanced stability compared to boronic acids, which are prone to protodeboronation and trimerization to boroxines, proved to be a significant advantage, allowing for more robust and reproducible reaction outcomes. This stability also enables the storage of organotrifluoroborates for extended periods without degradation.

Synthesis of Potassium Organotrifluoroborates: A Practical Approach

The most common and straightforward method for the preparation of potassium organotrifluoroborates involves the reaction of a corresponding boronic acid with potassium hydrogen difluoride. This method is high-yielding and tolerates a wide variety of functional groups.

General Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate

This protocol details the synthesis of potassium phenyltrifluoroborate from phenylboronic acid, a representative example of the Vedejs method.

Materials:

-

Phenylboronic acid

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol (MeOH)

-

Water (H₂O)

-

Stir plate and stir bar

-

Beaker and filtration apparatus

Procedure:

-

In a beaker, dissolve phenylboronic acid (1.0 eq) in methanol.

-

In a separate container, prepare a saturated aqueous solution of potassium hydrogen difluoride (approximately 3.0 eq).

-

While stirring the methanolic solution of phenylboronic acid at room temperature, slowly add the saturated KHF₂ solution.

-

A white precipitate of potassium phenyltrifluoroborate will form almost immediately.

-

Continue stirring the mixture for 30 minutes to ensure complete reaction.

-

Collect the solid product by vacuum filtration and wash with cold methanol.

-

Dry the product under vacuum to yield potassium phenyltrifluoroborate as a white, crystalline solid.

The following diagram illustrates the general workflow for the synthesis of potassium organotrifluoroborates from boronic acids.

Caption: General workflow for the synthesis of potassium organotrifluoroborates.

Key Advantages and Physicochemical Properties

The widespread adoption of organotrifluoroborates stems from their superior physicochemical properties compared to other organoboron reagents.

| Property | Organotrifluoroborates (K[R-BF₃]) | Boronic Acids (R-B(OH)₂) | Boronate Esters (R-B(OR)₂) |

| Stability | High; crystalline solids, stable to air and moisture | Variable; prone to dehydration to boroxines and protodeboronation | Generally more stable than boronic acids, but can be sensitive to hydrolysis |

| Handling | Easy to handle, weigh, and store | Can be difficult to handle due to hygroscopicity and amorphous nature | Often liquids or low-melting solids, can be difficult to purify |

| Stoichiometry | Well-defined, monomeric salts | Often exist as mixtures with boroxine anhydrides | Generally well-defined |

| Toxicity | Low; byproducts are generally non-toxic inorganic salts | Low | Low |

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

Potassium organotrifluoroborates have become the reagents of choice for many Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of C(sp²)–C(sp²) bonds. The reaction typically involves a palladium catalyst, a base, and an organic halide or triflate as the coupling partner.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction with organotrifluoroborates involves the slow, in-situ hydrolysis of the trifluoroborate to the corresponding boronic acid, which then enters the catalytic cycle. This slow release of the active boron species is thought to suppress unwanted side reactions, such as homocoupling of the organoboron reagent.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction with organotrifluoroborates.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodotoluene with Potassium Phenyltrifluoroborate

This protocol provides a representative procedure for the palladium-catalyzed cross-coupling of an aryl halide with a potassium aryltrifluoroborate.

Materials:

-

4-Iodotoluene

-

Potassium phenyltrifluoroborate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Cesium carbonate (Cs₂CO₃)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Reaction vessel (e.g., Schlenk tube)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a reaction vessel, add 4-iodotoluene (1.0 eq), potassium phenyltrifluoroborate (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed THF and water (typically in a 4:1 to 9:1 ratio).

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Quantitative Data Summary

The following tables summarize typical reaction yields and characteristic spectroscopic data for organotrifluoroborates.

Representative Yields for the Synthesis of Potassium Organotrifluoroborates

| Organoboronic Acid | Product | Yield (%) |

| Phenylboronic acid | Potassium phenyltrifluoroborate | >95 |

| 4-Methoxyphenylboronic acid | Potassium 4-methoxyphenyltrifluoroborate | >95 |

| 2-Thienylboronic acid | Potassium 2-thienyltrifluoroborate | >90 |

| Vinylboronic acid | Potassium vinyltrifluoroborate | ~85 |

Spectroscopic Data for Potassium Phenyltrifluoroborate

| Technique | Characteristic Signal(s) |

| ¹H NMR (DMSO-d₆) | δ 7.5-7.0 (m, 5H) |

| ¹¹B NMR (DMSO-d₆) | δ 3.5 (q, J = 49 Hz) |

| ¹⁹F NMR (DMSO-d₆) | δ -138.5 (q, J = 49 Hz) |

| IR (KBr) | ν ~1480, 1435, 1180, 980, 740, 700 cm⁻¹ |

Conclusion and Future Outlook

The discovery and development of organotrifluoroborate reagents represent a significant advancement in synthetic organic chemistry. Their stability, ease of preparation, and broad applicability, particularly in Suzuki-Miyaura cross-coupling reactions, have made them invaluable assets for the construction of complex molecules in academic and industrial settings, including drug discovery and materials science. The ongoing exploration of their reactivity in other transformations promises to further expand their utility and solidify their role as a cornerstone of modern synthetic methodology. The continued development of novel organotrifluoroborates and their applications will undoubtedly lead to more efficient and sustainable synthetic strategies in the years to come.

Theoretical Calculations on the Structure of (2,6-difluorophenyl)trifluoroborate Anion: A Technical Guide

Introduction

Organotrifluoroborates ([RBF3]⁻) are a class of tetracoordinate boron compounds that have gained significant attention in organic synthesis due to their stability to air and moisture, making them convenient alternatives to boronic acids.[1] The (2,6-difluorophenyl)trifluoroborate anion is of particular interest due to the presence of the electron-withdrawing fluorine atoms on the phenyl ring, which can significantly influence the electronic properties and reactivity of the molecule. Understanding the three-dimensional structure of this anion is crucial for predicting its behavior in chemical reactions and for designing novel molecules with desired properties.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the geometric and electronic structures of such molecules.[2] This guide details the computational methodologies that can be applied to study the (2,6-difluorophenyl)trifluoroborate anion and presents expected structural data based on closely related compounds.

Computational Methodologies

The structural and electronic properties of the (2,6-difluorophenyl)trifluoroborate anion can be effectively investigated using DFT methods. The choice of functional and basis set is critical for obtaining accurate results.

2.1. Recommended Computational Protocol

A robust computational protocol for studying the title anion would involve the following steps:

-

Geometry Optimization: The initial structure of the anion would be built and its geometry optimized to find the lowest energy conformation. Commonly used DFT functionals for such systems include B3LYP and APFD.[3][4] For enhanced accuracy, especially with fluorinated compounds, a basis set of at least double-zeta quality with polarization and diffuse functions, such as 6-311G++(d,p) or 6-31+G(d,p), is recommended.[2][4] All calculations should be performed in the gas phase to represent an isolated molecule.[2]

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations should be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Analysis of Electronic Properties: Once a stable structure is obtained, further analyses can be conducted to understand its electronic properties. This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis to study charge distribution and intramolecular interactions.

Predicted Structural Parameters

In the absence of direct experimental data for the (2,6-difluorophenyl)trifluoroborate anion, its structural parameters can be estimated by analogy to similar compounds reported in the literature. The tables below summarize expected bond lengths and angles.

Table 1: Predicted Bond Lengths for the (2,6-difluorophenyl)trifluoroborate Anion

| Bond | Predicted Length (Å) | Reference Compound(s) |

| C-F (phenyl) | ~1.35 | 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole[2] |

| C-C (phenyl) | ~1.39 - 1.41 | Fluorinated phenyl derivatives[4] |

| C-B | ~1.60 - 1.65 | General organotrifluoroborates[1] |

| B-F | ~1.40 - 1.45 | Potassium phenyltrifluoroborate[5] |

Table 2: Predicted Bond Angles for the (2,6-difluorophenyl)trifluoroborate Anion

| Angle | Predicted Angle (°) | Reference Compound(s) |

| F-C-C (phenyl) | ~118 - 120 | Fluorinated phenyl derivatives[4] |

| C-C-C (phenyl) | ~120 | General aromatic systems |

| C-C-B | ~120 | Assumed based on sp² hybridization of the carbon atom |

| F-B-F | ~109.5 | Tetrahedral geometry of organotrifluoroborates[1] |

| C-B-F | ~109.5 | Tetrahedral geometry of organotrifluoroborates[1] |

Visualizations

4.1. Computational Workflow

The following diagram illustrates a typical workflow for the theoretical calculation of the structure of the (2,6-difluorophenyl)trifluoroborate anion.

4.2. Predicted Molecular Structure

The diagram below shows the predicted molecular structure of the (2,6-difluorophenyl)trifluoroborate anion with key atoms labeled.

Conclusion

While direct experimental data for the (2,6-difluorophenyl)trifluoroborate anion is currently unavailable, theoretical calculations provide a reliable means to predict its structure and electronic properties. The methodologies outlined in this guide, based on DFT calculations with appropriate functionals and basis sets, offer a robust framework for such an investigation. The predicted structural parameters, derived from analogous compounds, provide a reasonable starting point for further computational and experimental studies. This guide serves as a valuable resource for researchers interested in the design and application of novel organotrifluoroborate compounds.

References

Mass spectrometry analysis of potassium organotrifluoroborates

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Potassium Organotrifluoroborates

For researchers, scientists, and professionals in drug development, the precise structural characterization of novel chemical entities is paramount. Potassium organotrifluoroborates (R-BF3K) are a class of versatile reagents and building blocks in organic synthesis, making their unambiguous identification crucial. Mass spectrometry (MS) stands out as a primary analytical technique for this purpose. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the mass spectrometric analysis of these compounds.

Core Principles and Ionization Techniques

The analysis of potassium organotrifluoroborates by mass spectrometry presents unique considerations due to their ionic nature. The choice of ionization technique is critical for successful analysis.

Electrospray Ionization (ESI): ESI is a widely used and effective method for analyzing organotrifluoroborates. In ESI, the sample solution is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions. For potassium organotrifluoroborates, ESI can be operated in both positive and negative ion modes.

-

Negative-ion ESI-MS: This is often the most informative mode for these compounds. The organotrifluoroborate anion [R-BF3]⁻ is directly observed, providing immediate confirmation of the molecular species.

-

Positive-ion ESI-MS: In this mode, adducts with cations, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), are commonly detected. The intact potassium organotrifluoroborate can also be observed as a cluster with a potassium ion, for example, [K(R-BF3K)]⁺.

Fast Atom Bombardment (FAB): FAB is another soft ionization technique that has been successfully applied to organotrifluoroborates. In FAB, a high-energy beam of neutral atoms (e.g., xenon or argon) bombards the sample, which is dissolved in a non-volatile matrix (e.g., 3-nitrobenzyl alcohol). This process desorbs and ionizes the analyte molecules. Similar to ESI, both positive and negative ion modes can be utilized.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate mass spectrometric analysis. Below are representative methodologies for ESI-MS and FAB-MS analysis of potassium organotrifluoroborates.

Sample Preparation

-

Solvent Selection: A solvent system that ensures the solubility of the organotrifluoroborate salt is crucial. Common choices include methanol, acetonitrile, or a mixture of these with water.

-

Concentration: For direct infusion analysis, a sample concentration in the range of 1-10 µg/mL is typically sufficient. For liquid chromatography-mass spectrometry (LC-MS), the concentration will depend on the injection volume and the sensitivity of the instrument.

-

Additives: In some cases, the addition of a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the sample solution can improve ionization efficiency and signal stability.

ESI-MS Parameters

The following table outlines typical starting parameters for the ESI-MS analysis of a potassium organotrifluoroborate. These may require optimization for specific compounds and instruments.

| Parameter | Negative Ion Mode | Positive Ion Mode |

| Ion Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |

| Capillary Voltage | 2.5 – 3.5 kV | 3.0 – 4.5 kV |

| Cone Voltage | 20 – 40 V | 20 – 40 V |

| Desolvation Gas Flow | 500 – 800 L/hr (Nitrogen) | 500 – 800 L/hr (Nitrogen) |

| Desolvation Temperature | 250 – 400 °C | 250 – 400 °C |

| Source Temperature | 100 – 150 °C | 100 – 150 °C |

| Mass Range | 50 – 1000 m/z | 50 – 1000 m/z |

FAB-MS Parameters

For FAB-MS, the following parameters can be used as a starting point:

| Parameter | Value |

| Ion Source | Fast Atom Bombardment (FAB) |

| FAB Gun Voltage | 8 – 10 kV |

| FAB Gas | Xenon or Argon |

| Matrix | 3-Nitrobenzyl alcohol (3-NBA) |

| Mass Range | 50 – 1000 m/z |

Fragmentation Analysis and Data Interpretation

Tandem mass spectrometry (MS/MS) is invaluable for the structural elucidation of organotrifluoroborates. Collision-induced dissociation (CID) of the precursor ion provides characteristic fragment ions.

A common fragmentation pathway for the [R-BF3]⁻ anion involves the neutral loss of boron trifluoride (BF3), resulting in the formation of a carbanion [R]⁻. Other fragmentations can occur depending on the nature of the organic group 'R'.

The following diagram illustrates a generalized experimental workflow for the analysis of potassium organotrifluoroborates.

Caption: Experimental workflow for MS analysis of R-BF3K.

The following diagram illustrates a typical fragmentation pathway for an organotrifluoroborate anion.

Caption: General fragmentation pathway for [R-BF3]⁻.

Quantitative Data Summary

The following tables provide representative mass-to-charge ratio (m/z) data for common organotrifluoroborate anions and their characteristic fragments observed in negative-ion mode.

Table 1: Calculated m/z Values for Representative [R-BF3]⁻ Anions

| Organic Group (R) | Chemical Formula of [R-BF3]⁻ | Calculated m/z |

| Phenyl | C₆H₅BF₃⁻ | 145.04 |

| Vinyl | C₂H₃BF₃⁻ | 95.02 |

| Methyl | CH₃BF₃⁻ | 83.01 |

| 4-Methylphenyl | C₇H₇BF₃⁻ | 159.06 |

| 4-Methoxyphenyl | C₇H₇OBF₃⁻ | 175.05 |

Table 2: Observed Fragments from MS/MS of [Phenyl-BF3]⁻

| Precursor Ion (m/z) | Collision Energy (eV) | Fragment Ion (m/z) | Proposed Identity | Neutral Loss |

| 145.04 | 15 | 77.04 | [C₆H₅]⁻ | BF₃ |

| 145.04 | 20 | 77.04 | [C₆H₅]⁻ | BF₃ |

| 145.04 | 25 | 77.04 | [C₆H₅]⁻ | BF₃ |

Conclusion

Mass spectrometry, particularly when utilizing soft ionization techniques like ESI and FAB, is a powerful tool for the characterization of potassium organotrifluoroborates. By operating in negative-ion mode, direct observation of the [R-BF3]⁻ anion is readily achieved. Tandem MS experiments provide valuable structural information through characteristic fragmentation patterns, most notably the neutral loss of BF3. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists working with these important synthetic building blocks. Careful optimization of experimental parameters and a systematic approach to data interpretation are key to obtaining high-quality, unambiguous results.

Methodological & Application

Application Note: Suzuki-Miyaura Coupling with Potassium (2,6-difluorophenyl)trifluoroborate for the Synthesis of Fluorinated Biaryls

The introduction of fluorine atoms into organic molecules is a widely used strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. The 2,6-difluorophenyl motif is of particular interest as the fluorine atoms can influence the conformation of the molecule and its electronic properties, potentially enhancing biological activity and metabolic stability. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The use of potassium organotrifluoroborates as coupling partners in these reactions offers significant advantages over traditional boronic acids, including enhanced stability to air and moisture, which simplifies handling and storage.[1][2][3][4]

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of potassium (2,6-difluorophenyl)trifluoroborate with aryl halides. This compound has been demonstrated as a viable substrate in palladium-catalyzed cross-coupling reactions, offering an effective method for the synthesis of 2,6-difluorinated biaryl compounds.[5] The protocol described herein is based on established conditions for the coupling of potassium aryltrifluoroborates and is suitable for researchers in organic synthesis, medicinal chemistry, and materials science.[5][6]

Experimental Protocol

This protocol details a general procedure for the Suzuki-Miyaura cross-coupling reaction between this compound and an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate tribasic (K₃PO₄)

-

Toluene

-

Water (degassed)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate tribasic (3.0 mmol, 3.0 equiv).

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times. Under the inert atmosphere, add toluene (5 mL) and degassed water (0.5 mL).

-

Reaction: Stir the reaction mixture vigorously and heat to 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2,6-difluorobiaryl product.

Data Presentation

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of potassium aryltrifluoroborates with various aryl halides, which can be adapted for this compound.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 18 | >95 |

| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (3) | n-Butanol | 100 | 24 | 82-92 |

| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (2) | - | Cs₂CO₃ (3) | THF/H₂O | 80 | 12 | ~90 |

| 4 | 2-Chloropyridine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (3) | n-Butanol | 100 | 24 | Modest |

Yields are based on published data for similar potassium aryltrifluoroborates and should be considered as expected values.[1][7]

Visualizations

References

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of (2,6-Difluorophenyl)trifluoroborate with Aryl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This methodology is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. Potassium organotrifluoroborates have emerged as superior alternatives to boronic acids due to their enhanced stability to air and moisture, simplifying handling, storage, and purification.

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of potassium (2,6-difluorophenyl)trifluoroborate with a variety of aryl chlorides. The presence of the 2,6-difluoro substitution on the phenyl ring is a common motif in many biologically active compounds, influencing their conformation and metabolic stability. The use of readily available and cost-effective aryl chlorides as coupling partners further enhances the utility of this transformation.

Reaction Scheme